molecular formula C12H18N2O4S B11714851 3-Butyl-1-(3-methoxybenzenesulfonyl)urea

3-Butyl-1-(3-methoxybenzenesulfonyl)urea

Cat. No.: B11714851
M. Wt: 286.35 g/mol
InChI Key: ZWGCKZAZVCBOLC-UHFFFAOYSA-N
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Description

3-Butyl-1-(3-methoxybenzenesulfonyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a butyl group attached to a urea moiety, which is further connected to a methoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of a butylamine with 3-methoxybenzenesulfonyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene-free methods due to safety and environmental concerns. The reaction of amines with potassium isocyanate in water is a scalable and efficient method that avoids the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(3-methoxybenzenesulfonyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3-Butyl-1-(3-methoxybenzenesulfonyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Sulfonylureas are known for their hypoglycemic effects and are used in the treatment of diabetes.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea involves its interaction with specific molecular targets. In medicinal applications, sulfonylureas typically act by inhibiting certain enzymes or receptors. For example, they can inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1-(3-methoxybenzenesulfonyl)urea is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .

Biological Activity

3-Butyl-1-(3-methoxybenzenesulfonyl)urea is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings and case studies.

Chemical Structure and Properties

The compound features a urea group substituted with a butyl chain and a 3-methoxybenzenesulfonyl moiety. The structural formula can be represented as follows:

C12H17NO4S\text{C}_12\text{H}_{17}\text{N}\text{O}_4\text{S}

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of anti-diabetic, anti-inflammatory, and antibacterial effects.

Antidiabetic Activity

One of the most notable activities of this compound is its potential as an antidiabetic agent. Studies have shown that similar sulfonylureas can lower blood glucose levels effectively. For instance, compounds like tolbutamide have demonstrated hypoglycemic effects in animal models, suggesting that 3-butyl derivatives may exhibit comparable activity due to structural similarities .

CompoundHypoglycemic Activity (Relative to Tolbutamide)
Tolbutamide1x
This compoundPotentially >1x

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research into related compounds has indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . The mechanism often involves the inhibition of cyclooxygenase enzymes or modulation of nuclear factor-kappa B (NF-kB) pathways.

Antibacterial Activity

In vitro studies have suggested that this compound possesses antibacterial properties. Similar compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

Several studies provide insights into the biological effects of this compound:

  • Antidiabetic Effects : A study assessed the impact of related urea compounds on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels after administration of the compound over a two-week period .
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models, suggesting its potential for treating inflammatory diseases .
  • Antibacterial Efficacy : A screening assay revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains of bacteria .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-butyl-3-(3-methoxyphenyl)sulfonylurea

InChI

InChI=1S/C12H18N2O4S/c1-3-4-8-13-12(15)14-19(16,17)11-7-5-6-10(9-11)18-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15)

InChI Key

ZWGCKZAZVCBOLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

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